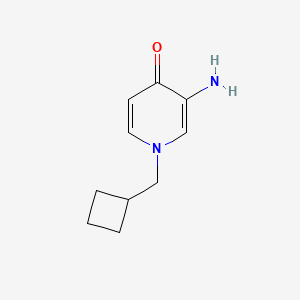
3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dihydropyridinone core, which is a versatile scaffold in medicinal chemistry, and a cyclobutylmethyl group that adds to its structural complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a cyclobutylmethyl intermediate, followed by its reaction with a suitable aminopyridine derivative under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinones.
Aplicaciones Científicas De Investigación
3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
3-Amino-1-benzothiophene-2-carbonitrile: Another compound with a similar amino group but different core structure.
3-Amino-1,2,4-triazole: A triazole derivative with distinct chemical properties.
Uniqueness: 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one is unique due to its dihydropyridinone core combined with a cyclobutylmethyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-amino-1-(cyclobutylmethyl)pyridin-4-one |
InChI |
InChI=1S/C10H14N2O/c11-9-7-12(5-4-10(9)13)6-8-2-1-3-8/h4-5,7-8H,1-3,6,11H2 |
Clave InChI |
XMHAXLROLVMRAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CN2C=CC(=O)C(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




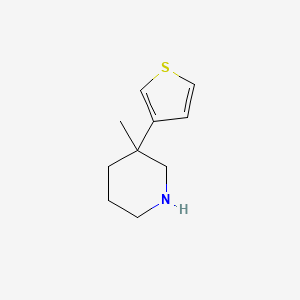
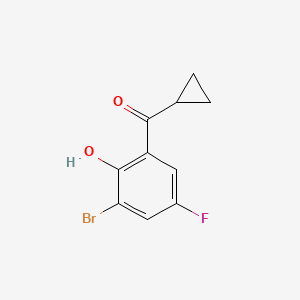
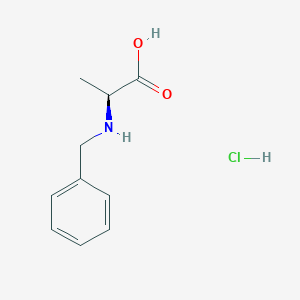
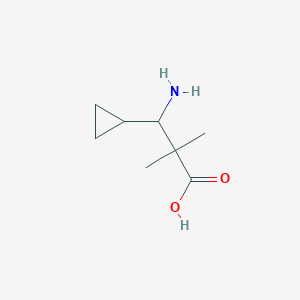




![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)
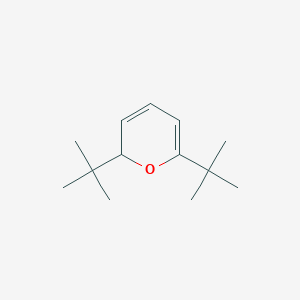
![(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione](/img/structure/B13065465.png)
![2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065470.png)
